3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and stability, making it an interesting scaffold for drug design and other applications.
Properties
IUPAC Name |
3-[[(5-ethylthiophene-3-carbonyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-2-11-6-10(7-23-11)14(19)17-18-15(20)12-8-3-4-9(5-8)13(12)16(21)22/h6-9,12-13H,2-5H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZCOMSSBIXYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through a multi-step process:
Formation of the bicyclo[2.2.1]heptane core: This can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the carboxylic acid group: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the hydrazinylcarbonyl group: This step involves the reaction of the bicyclo[2.2.1]heptane-2-carboxylic acid with hydrazine derivatives under acidic or basic conditions.
Incorporation of the 5-ethylthiophen-3-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[2.2.1]heptane core makes it an excellent scaffold for designing new materials and catalysts.
Biology
In biology, the compound’s potential as a drug candidate can be explored. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties. Its stability and functional groups make it a promising candidate for drug development, particularly in the treatment of diseases where rigidity and specific interactions are crucial.
Industry
In industry, the compound can be used in the development of new materials with unique properties. Its stability and functional groups make it suitable for applications in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bicyclo[2.2.1]heptane core could provide rigidity, allowing for precise interactions with molecular targets. The hydrazinylcarbonyl group could participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-({2-[(5-Methylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-({2-[(5-Propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
The uniqueness of 3-({2-[(5-Ethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific substituents. The ethyl group on the thiophene ring may confer different electronic and steric properties compared to methyl or propyl groups, potentially leading to unique interactions and reactivity. Additionally, the combination of the bicyclo[2.2.1]heptane core with the hydrazinylcarbonyl group provides a distinct scaffold for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
